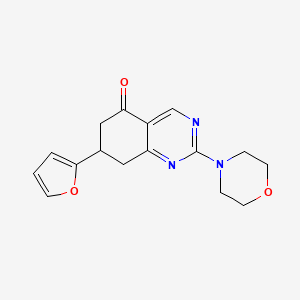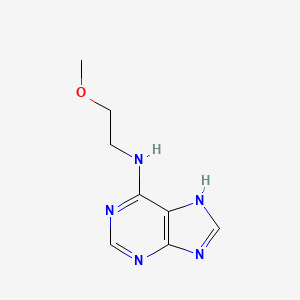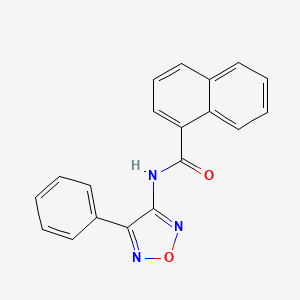
2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- is an organic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an indole moiety fused to an imidazolidinedione structure.
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- typically involves the reaction of isatin with urea or its derivatives under specific conditions. One common method involves the use of carbon disulfide and tributylphosphine in dichloromethane, followed by the addition of isatin and dimethyl acetylenedicarboxylate . The reaction is carried out at room temperature with magnetic stirring for a few hours to yield the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays due to its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions inhibit the pathways involved in tumor-induced vascularization, thereby exhibiting anticancer properties . The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and imidazolidinediones. For example:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5,5-Dimethyl-2,4-imidazolidinedione: Another imidazolidinedione with different substituents.
What sets 2,4-Imidazolidinedione, 5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- apart is its unique combination of the indole and imidazolidinedione moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
127815-07-0 |
|---|---|
Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
3-(5-hydroxy-2-oxo-1,3-dihydroimidazol-4-yl)indol-2-one |
InChI |
InChI=1S/C11H7N3O3/c15-9-7(8-10(16)14-11(17)13-8)5-3-1-2-4-6(5)12-9/h1-4,16H,(H2,13,14,17) |
InChI Key |
RTQNWGNTTJPAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)

![2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)

![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)
![1-[(3-Methylbut-2-enoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12125756.png)



![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)



